
2,5-Dichloro-4-methoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-methoxybenzene-1-sulfonamide is a synthetic organic compound . It has a molecular weight of 256.11 and its molecular formula is C7H7Cl2NO3S .
Molecular Structure Analysis
The InChI code for 2,5-Dichloro-4-methoxybenzene-1-sulfonamide is 1S/C7H5Cl3O3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, methoxy, and sulfonyl groups.Chemical Reactions Analysis
As a reagent, 2,5-Dichloro-4-methoxybenzene-1-sulfonamide can catalyze the reaction of two molecules. The sulfonyl group in the compound is capable of forming a bond with another molecule, which is then broken, allowing the two molecules to react.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 76-77 degrees Celsius . The compound’s molecular weight is 256.11 , and its molecular formula is C7H7Cl2NO3S .Applications De Recherche Scientifique
Antitumor Properties
Sulfonamide-focused libraries, including compounds related to 2,5-Dichloro-4-methoxybenzene-1-sulfonamide, have shown promise in antitumor applications. Specifically, certain sulfonamides have been identified as potent cell cycle inhibitors and have progressed to clinical trials. These compounds disrupt tubulin polymerization and exhibit antiproliferative effects, causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. Gene expression changes associated with these sulfonamides have been characterized, providing insights into drug-sensitive cellular pathways and essential pharmacophore structures for antitumor applications (Owa et al., 2002).
Chiral Purity Analysis
In the pharmaceutical industry, the chiral purity of drugs is critical. For sulfonamides similar to 2,5-Dichloro-4-methoxybenzene-1-sulfonamide, methods have been developed for enantiomeric resolution in bulk drugs. Chiral reverse phase liquid chromatography has been used to separate enantiomers, which is essential for ensuring the quality and efficacy of pharmaceutical products (Kasawar & Farooqui, 2009).
Inhibition of Carbonic Anhydrase
Sulfonamides, including derivatives of 2,5-Dichloro-4-methoxybenzene-1-sulfonamide, have been investigated for their ability to inhibit carbonic anhydrase, particularly the tumor-associated isozyme IX. This inhibition suggests potential applications in antitumor therapies. The unique inhibition profiles of these compounds against different isozymes of carbonic anhydrase highlight their potential as targeted therapeutic agents (Ilies et al., 2003).
Environmental Applications
Some derivatives of 2,5-Dichloro-4-methoxybenzene-1-sulfonamide have been used in environmental applications, such as the development of sensors for heavy metal ions like Co2+. These compounds have been synthesized using environmentally friendly methodologies and characterized for their efficiency in detecting toxic pollutants, which is crucial for environmental monitoring and health care (Sheikh et al., 2016).
Alzheimer's Disease Research
Sulfonamides derived from 2,5-Dichloro-4-methoxybenzene-1-sulfonamide have been synthesized and evaluated for their potential as therapeutic agents for Alzheimer’s disease. Their inhibitory effects on enzymes like acetylcholinesterase have been assessed, and some derivatives have shown promising activity, suggesting their potential use in the treatment of Alzheimer's (Abbasi et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it undergoes electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
The safety information for 2,5-Dichloro-4-methoxybenzene-1-sulfonamide indicates that it has several hazard statements: H302, H314, and H335 . These codes correspond to specific hazards associated with the compound, including harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
2,5-dichloro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUCWSSCYXNPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

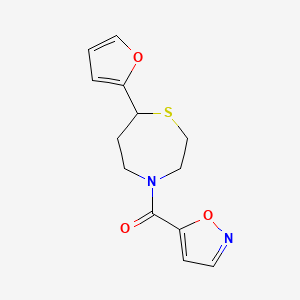
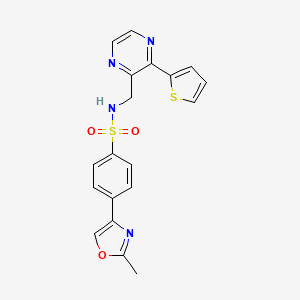
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)](/img/structure/B2799579.png)
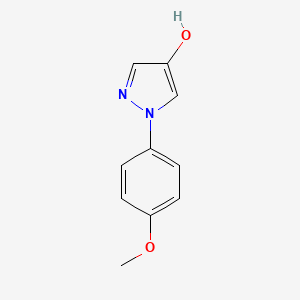
![N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2799583.png)
![Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799584.png)
![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2799586.png)
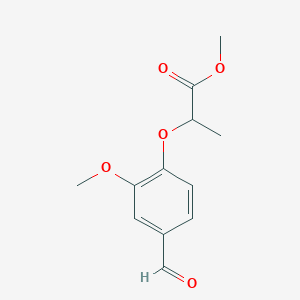
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzofuran-2-yl)methanone](/img/structure/B2799588.png)
![methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2799589.png)
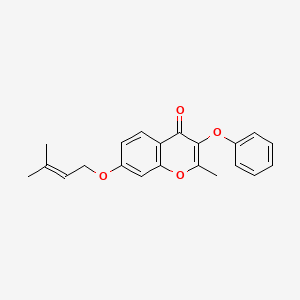

![N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine](/img/structure/B2799592.png)
